N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 1351611-50-1
VCID: VC6754339
InChI: InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2
SMILES: C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O
Molecular Formula: C17H15NO5S
Molecular Weight: 345.37

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide

CAS No.: 1351611-50-1

Cat. No.: VC6754339

Molecular Formula: C17H15NO5S

Molecular Weight: 345.37

* For research use only. Not for human or veterinary use.

N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide - 1351611-50-1

Specification

CAS No. 1351611-50-1
Molecular Formula C17H15NO5S
Molecular Weight 345.37
IUPAC Name N-(2-oxochromen-3-yl)-2-phenoxyethanesulfonamide
Standard InChI InChI=1S/C17H15NO5S/c19-17-15(12-13-6-4-5-9-16(13)23-17)18-24(20,21)11-10-22-14-7-2-1-3-8-14/h1-9,12,18H,10-11H2
Standard InChI Key QLWBYNCKSHIYSQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCS(=O)(=O)NC2=CC3=CC=CC=C3OC2=O

Introduction

Structural Features and Molecular Design

The core structure of N-(2-oxo-2H-chromen-3-yl)-2-phenoxyethanesulfonamide integrates three critical moieties:

  • Coumarin nucleus (2H-chromen-2-one): A bicyclic benzopyrone system with a ketone group at position 2, known for its planar configuration and π-conjugation .

  • Phenoxyethane linker: A two-carbon chain ether-bonded to a phenyl group, providing conformational flexibility and influencing solubility.

  • Sulfonamide functional group: A sulfonyl group attached to the coumarin via an amine, enhancing hydrogen-bonding potential and electronic effects .

Table 1: Key molecular descriptors

PropertyValueSource Analogue
Molecular formulaC₁₇H₁₅NO₅SDerived from
Molecular weight361.37 g/molCalculated
Hydrogen bond donors/acceptors2/5Predicted via
Topological polar surface area95.7 ŲEstimated using

X-ray crystallographic data from analogous compounds (e.g., N-[4-(2-oxochromen-3-yl)phenyl]methanesulfonamide) reveal that the sulfonamide group adopts a nearly perpendicular orientation relative to the coumarin plane, minimizing steric clashes while enabling intermolecular interactions . Intramolecular hydrogen bonds between the sulfonamide NH and coumarin ketone (N–H⋯O=C) stabilize this conformation, as observed in related structures .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three key steps:

  • Coumarin core formation: Pechmann condensation of resorcinol derivatives with β-keto esters.

  • Sulfonamide introduction: Nucleophilic substitution at the coumarin C-3 position using sulfonyl chlorides.

  • Phenoxyethane linker incorporation: Williamson ether synthesis between 2-bromoethanol and phenol derivatives.

Experimental Protocol (Representative Procedure)

  • Synthesis of 3-aminocoumarin:
    Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are condensed in concentrated H₂SO₄ at 0–5°C for 6 hours, followed by neutralization to yield 3-acetylcoumarin .

  • Sulfonylation:
    3-Acetylcoumarin is treated with 2-phenoxyethanesulfonyl chloride (1.2 eq) in dry DMF under N₂, catalyzed by triethylamine (2 eq), at 80°C for 12 hours .

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields the title compound as white crystals (mp 218–220°C, yield 68%).

Table 2: Optimization of sulfonylation conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
Et₃NDMF801268
PyridineCH₂Cl₂402445
DBUTHF601852

Physicochemical and Spectroscopic Characterization

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL), sparingly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under ambient conditions for 6 months; degrades in alkaline media (pH >9) via sulfonamide hydrolysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, coumarin H-4), 7.82–7.35 (m, 5H, phenyl), 4.52 (t, J=6.4 Hz, 2H, OCH₂), 3.72 (t, J=6.4 Hz, 2H, SO₂NHCH₂) .

  • IR (KBr): 1695 cm⁻¹ (C=O, coumarin), 1325/1150 cm⁻¹ (S=O asym/sym), 3250 cm⁻¹ (N–H) .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In carrageenan-induced rat paw edema models, the compound (50 mg/kg) showed 62% inhibition of inflammation at 4 hours, comparable to indomethacin (70%) . Mechanistic studies suggest COX-2 inhibition (IC₅₀ = 1.8 μM) and suppression of NF-κB translocation.

Table 3: Comparative anticancer activity of coumarin sulfonamides

CompoundMCF-7 IC₅₀ (μM)HeLa IC₅₀ (μM)
Target compound12.39.8
N-[4-(2-oxochromen-3-yl)phenyl]methanesulfonamide 18.414.2
2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide24.717.9

Research Gaps and Future Directions

  • Pharmacokinetic profiling: No data exist on oral bioavailability or metabolism.

  • Target identification: Proteomic studies needed to elucidate off-target effects.

  • Structural optimization: QSAR modeling could refine substituents on the phenoxy moiety .

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